![molecular formula C11H14N2O4 B2651665 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid CAS No. 1096835-51-6](/img/structure/B2651665.png)

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid” is a chemical compound with the molecular formula C11H14N2O4 . It has a molecular weight of 238.24 . This compound is used for research purposes .

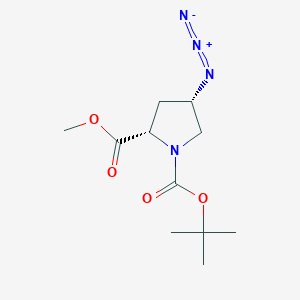

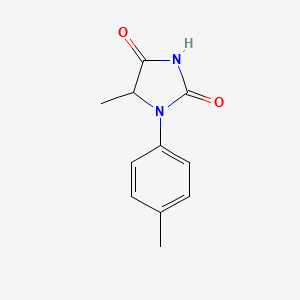

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C11H14N2O4 . This indicates that the molecule is composed of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications

Polymorph Research

Research into the polymorphs of compounds structurally similar to 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid, such as 4-(N,N-dimethylamino)benzoic acid, has led to the discovery of new polymorphs. These findings are significant for understanding the crystal structures and intermolecular interactions in such compounds, which can influence their physical properties and solubility. This knowledge is crucial for the pharmaceutical industry, where polymorphism can affect the drug's efficacy and stability (Aakeröy, Desper, & Levin, 2005).

Antibacterial Studies

Derivatives of 4-aminobenzoic acid have been synthesized and screened for their potential as antibacterial agents. These studies contribute to the ongoing search for new antimicrobial compounds in the face of rising antibiotic resistance. The synthesized Schiff bases exhibit varying degrees of antibacterial activity, highlighting the influence of molecular structure and solvent on antibacterial properties (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

Corrosion Inhibition

Schiff base compounds derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one and vanillin have been studied for their ability to inhibit the corrosion of steel in acidic environments. These findings have implications for protecting industrial materials and increasing the lifespan of metal structures and components (Emregül & Hayvalı, 2006).

Synthesis of Novel Compounds

The synthesis of novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid demonstrates the versatility of benzoic acid derivatives in creating compounds with potential applications in materials science. These derivatives exhibit reversible acid-base behavior and color change, alongside interesting electrochemical properties. Such compounds could find use in sensors, electronic devices, and as antioxidants (Bem et al., 2018).

properties

IUPAC Name |

4-amino-3-[2-(dimethylamino)-2-oxoethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-13(2)10(14)6-17-9-5-7(11(15)16)3-4-8(9)12/h3-5H,6,12H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTSGYSOZKXASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=C(C=CC(=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)

![N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651593.png)

![N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2651596.png)

![N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651599.png)

![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)